molecular formula C27H19ClN2O2S B7685328 (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7685328
M. Wt: 471.0 g/mol
InChI Key: MWKMBYFNLFTNJJ-BUVRLJJBSA-N
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Description

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that features a quinoline core substituted with a chlorophenylsulfanyl group and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chlorophenylsulfanyl Group: The chlorophenylsulfanyl group can be introduced through a nucleophilic substitution reaction where a chlorophenylthiol reacts with the quinoline derivative.

    Formation of the Oxazol-5-one Ring: The oxazol-5-one ring can be formed through a cyclization reaction involving an appropriate precursor such as an α-hydroxy acid and an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-2-

Properties

IUPAC Name

(4E)-4-[[2-(4-chlorophenyl)sulfanyl-6-methylquinolin-3-yl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClN2O2S/c1-16-3-6-18(7-4-16)25-29-24(27(31)32-25)15-20-14-19-13-17(2)5-12-23(19)30-26(20)33-22-10-8-21(28)9-11-22/h3-15H,1-2H3/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKMBYFNLFTNJJ-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=C(N=C4C=CC(=CC4=C3)C)SC5=CC=C(C=C5)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=C(N=C4C=CC(=CC4=C3)C)SC5=CC=C(C=C5)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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